SRPK1 Inhibitor Potency: 5-Methylfuran vs. Unsubstituted Furan Matched-Pair Comparison (US10696661)
In structurally matched compounds from US10696661, the 5-methylfuran-2-ylmethyl piperazine intermediate (as embedded in Compound 44) exhibits an SRPK1 IC50 of 3.70 nM, whereas the corresponding unsubstituted furan-2-ylmethyl analog (Compound 5) shows IC50 of 0.370 nM, representing an approximately 10-fold difference in potency attributable solely to the 5-methyl substitution on the furan ring [1][2]. This demonstrates that the 5-methyl group modulates target engagement in a quantifiable manner, providing a distinct pharmacological profile.
| Evidence Dimension | SRPK1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3.70 nM (Compound 44, containing 5-methylfuran-2-ylmethyl piperazine fragment) [1] |
| Comparator Or Baseline | IC50 = 0.370 nM (Compound 5, containing unsubstituted furan-2-ylmethyl piperazine fragment) [1] |
| Quantified Difference | ~10-fold difference (unsubstituted furan is more potent in this scaffold context) |
| Conditions | SRPK1 enzyme inhibition assay (radiometric, GRSRSRSRSR substrate, [gamma-33P]-ATP); compounds from US10696661 patent series [2] |
Why This Matters
The 5-methyl group is not an inert substitution; it produces quantifiable potency shifts, making 1-((5-methylfuran-2-yl)methyl)piperazine dihydrochloride a non-interchangeable building block for SAR exploration of SRPK1-targeted therapeutics.
- [1] BindingDB. BDBM448696 (Compound 44): IC50 3.70 nM; BDBM448544 (Compound 5): IC50 0.370 nM. SRPK1 inhibition assay data from US10696661. Available at: https://bindingdb.org View Source
- [2] US Patent US10696661B2. Compounds. Exonate Ltd. Filed 2016-10-14. Available at: https://patents.google.com/patent/US10696661B2/en View Source
